4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

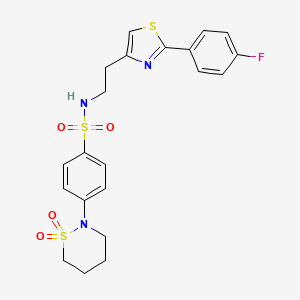

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a structurally complex molecule featuring three key moieties:

- 1,2-Thiazinane-1,1-dioxide: A six-membered heterocycle containing sulfur and nitrogen, oxidized to a sulfone group for enhanced electronic effects.

- 4-Fluorophenyl-substituted thiazole: A thiazole ring linked to a fluorinated aromatic group, likely contributing to lipophilicity and target binding .

Ring-opening reactions of bicyclic intermediates (e.g., 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide) with phenols or amines.

Sulfonamide coupling using reagents like LiHMDS or NaH for deprotonation .

Thiazole formation via cyclization or Suzuki-Miyaura coupling (as seen in compound 40 from ) .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4S3/c22-17-5-3-16(4-6-17)21-24-18(15-30-21)11-12-23-32(28,29)20-9-7-19(8-10-20)25-13-1-2-14-31(25,26)27/h3-10,15,23H,1-2,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRIESIYVIXZOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 421.58 g/mol. The compound features a thiazolidinone core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many thiazolidinone derivatives have shown significant cytotoxic effects against various cancer cell lines. The structural modifications in the thiazolidinone scaffold can enhance their activity by targeting specific cellular pathways involved in tumor growth.

- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a study published in 2023 reviewed various thiazolidinone compounds and their mechanisms of action against cancer cells. The findings indicated that these compounds often work by inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the inhibition of specific kinases and modulation of apoptotic proteins .

Case Study: Cytotoxicity Assays

A cytotoxicity assay was performed on several cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) using the compound under review. Results demonstrated that:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These values indicate that the compound exhibits moderate to strong cytotoxic effects on these cancer cell lines.

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. In a comparative study, various thiazolidinone derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that:

| Compound Name | Zone of Inhibition (mm) |

|---|---|

| This compound | 18 |

| Control (Standard Antibiotic) | 25 |

This data suggests that the compound possesses notable antibacterial activity, although it is less effective than standard antibiotics.

The mechanism by which thiazolidinones exert their biological effects is multifaceted. Research indicates that they may inhibit enzymes involved in critical cellular processes:

- Enzyme Inhibition : Thiazolidinones can act as inhibitors of various enzymes involved in cancer cell metabolism.

- Apoptosis Induction : They may trigger apoptotic pathways leading to programmed cell death in malignant cells.

- Antioxidant Activity : Some derivatives have shown to possess antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with related derivatives from and .

Key Observations:

Synthetic Efficiency: The target compound’s synthesis likely mirrors intermediate steps from , such as NaH-mediated alkylation (32% yield for compound 36) or Suzuki coupling (74% yield for compound 40) . Lower yields in brominated analogs (e.g., 35 vs. 36) highlight steric/electronic challenges with bulky substituents.

Functional Group Interactions: The fluorophenyl-thiazole group in the target compound may enhance lipophilicity and π-π stacking compared to brominated analogs (e.g., 35) . Sulfonamide vs. However, triazole-thiones in show tautomerism (thione vs. thiol), enabling diverse binding modes absent in the target compound’s rigid thiazinane-dioxide .

Spectroscopic Signatures :

- The absence of ν(C=O) in triazoles (7–9) contrasts with the ketone in compound 40 (ν(C=O) ~1680 cm⁻¹), illustrating how functional group choice alters spectral profiles .

- Fluorine’s electronegativity in the target compound would downfield-shift adjacent carbons in ¹³C-NMR (~110 ppm), distinguishing it from brominated analogs (δ ~30 ppm) .

Research Implications and Limitations

- Synthetic Challenges : Low yields in methylated analogs (e.g., 36, 32%) imply that introducing alkyl groups to the thiazinane ring may require optimized conditions for the target compound.

- Contradictions : Tautomerism in triazoles underscores the need for rigorous spectral validation when comparing dynamic systems to static sulfonamide-thiazinanes.

Q & A

Q. Basic

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazinan and thiazole rings (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Purity assessment :

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) to confirm ≥98% purity .

- Elemental analysis : Match experimental C/H/N/S values to theoretical within ±0.3% .

What initial in vitro assays are suitable for evaluating the compound’s biological activity?

Q. Basic

- Enzyme inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) via UV-Vis kinetic assays (λ = 400–450 nm) .

- Antimicrobial testing : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293, HepG2) with 24–72 hr exposure .

How can conflicting biological activity data be resolved when testing this compound across different assay systems?

Q. Advanced

- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for direct binding affinity vs. cell-based functional assays .

- Assay condition standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free), pH (7.4), and incubation time .

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

What strategies optimize the compound’s pharmacokinetic properties without compromising target affinity?

Q. Advanced

- LogP adjustment : Introduce polar substituents (e.g., -OH, -OMe) on the benzenesulfonamide moiety to reduce hydrophobicity, monitored via shake-flask method .

- Metabolic stability : Test in vitro liver microsomes (human/rat) and modify labile sites (e.g., replace ethyl linkers with cyclopropyl) .

- Plasma protein binding : Use ultrafiltration to measure free fraction and adjust sulfonamide substituents to lower binding .

How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced

- Substitution patterns : Synthesize analogs with halogens (Cl, Br) or methyl groups on the 4-fluorophenyl ring; compare IC₅₀ values in dose-response assays .

- Bioisosteric replacement : Replace the thiazinan-1,1-dioxide group with oxazinan-2-one and assess potency shifts .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data from >50 derivatives .

What mechanistic studies elucidate the compound’s interaction with its molecular targets?

Q. Advanced

- X-ray crystallography : Co-crystallize with human carbonic anhydrase IX to map binding interactions (e.g., sulfonamide-Zn²⁺ coordination) .

- Molecular dynamics simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) .

- Fluorescence quenching : Measure tryptophan emission changes upon compound binding to quantify dissociation constants (Kd) .

How to address solubility challenges in aqueous assay systems?

Q. Advanced

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Salt formation : Synthesize sodium or hydrochloride salts of the sulfonamide group and compare solubility via nephelometry .

- Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.